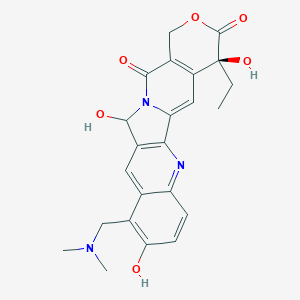

5-Hydroxy Topotecan Dihydrochloride (Mixture of Diastereomers)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions to ensure the correct formation of the desired product. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the dimethylamino, ethyl, and hydroxy groups. Key steps may include:

Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions, often involving catalysts and specific temperature and pressure conditions.

Functional Group Introduction: Addition of the dimethylamino and ethyl groups using reagents such as dimethylamine and ethyl halides under controlled conditions.

Hydroxylation: Introduction of hydroxy groups through oxidation reactions, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis while maintaining the purity and yield. This involves:

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and catalyst concentrations to maximize yield.

Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent production and reduce reaction times.

Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

化学反应分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound with a simpler structure, used as a precursor to high-performance polymers.

4-Methoxyphenethylamine: A compound with a different functional group arrangement, used in various chemical and biological studies.

Uniqueness

The uniqueness of (19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione lies in its complex structure, which provides a diverse range of chemical reactivity and potential applications. Its multiple functional groups and intricate ring system make it a valuable compound for research and industrial purposes.

生物活性

5-Hydroxy Topotecan Dihydrochloride is a derivative of topotecan, a semi-synthetic analog of camptothecin, which is widely recognized for its potent anti-cancer properties. This compound exhibits significant biological activity primarily through its role as a topoisomerase I inhibitor, thereby interfering with DNA replication and inducing cell death in cancerous cells.

The biological activity of 5-Hydroxy Topotecan Dihydrochloride is rooted in its ability to bind to the topoisomerase I-DNA complex. This binding prevents the religation of single-strand breaks in DNA, leading to double-strand breaks that are difficult for mammalian cells to repair. Consequently, this results in apoptosis, particularly during the S-phase of the cell cycle when DNA synthesis occurs. The mechanism can be summarized as follows:

- Binding : 5-Hydroxy Topotecan binds to the topoisomerase I-DNA complex.

- Inhibition : It inhibits the religation of DNA strands.

- Induction of Breaks : This leads to irreversible double-strand breaks.

- Cell Death : The inability to repair these breaks triggers programmed cell death (apoptosis) .

Pharmacokinetics

The pharmacokinetic profile of 5-Hydroxy Topotecan indicates a multiexponential decay with a terminal half-life ranging from 2 to 3 hours. It exhibits a significant volume of distribution and minimal protein binding (approximately 35%). The compound undergoes reversible pH-dependent hydrolysis, transitioning between its active lactone form and an inactive hydroxyacid form depending on the pH environment .

Biological Activity in Cancer Treatment

5-Hydroxy Topotecan has shown promising results in various clinical studies, particularly in hematological malignancies and solid tumors. Below are notable findings from recent research:

- Clinical Efficacy : A Phase I study demonstrated that oral topotecan could induce complete responses in patients with hematological malignancies, with an overall response rate of approximately 25% .

- Toxicity Profile : Common non-hematological toxicities include nausea (50%), diarrhea (57%), and fatigue (24%). Hematological toxicities such as neutropenia and thrombocytopenia are also prevalent but typically manageable .

- Combination Therapy : In combination with cytarabine, topotecan has achieved complete remission rates of up to 61% in myelodysplastic syndromes (MDS) patients .

Case Studies

A review of several case studies illustrates the effectiveness and challenges associated with using 5-Hydroxy Topotecan:

- Case Study 1 : In a cohort of patients with relapsed acute myelogenous leukemia (AML), administration of topotecan resulted in a complete response in 17% of patients after multiple treatment cycles .

- Case Study 2 : In patients with small-cell lung cancer (SCLC), topotecan demonstrated significant antitumor activity, leading to improved survival rates compared to conventional therapies .

Comparative Efficacy

The following table summarizes the comparative efficacy and toxicity profiles of 5-Hydroxy Topotecan against other chemotherapeutic agents:

| Agent | Efficacy | Toxicity Profile |

|---|---|---|

| 5-Hydroxy Topotecan | High in S-phase tumors | Neutropenia, nausea, diarrhea |

| Irinotecan | Moderate | Diarrhea, neutropenia |

| Conventional Chemotherapy | Variable | Broad spectrum including severe side effects |

属性

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O6/c1-4-23(31)15-8-17-19-12(20(28)26(17)21(29)14(15)10-32-22(23)30)7-11-13(9-25(2)3)18(27)6-5-16(11)24-19/h5-8,20,27-28,31H,4,9-10H2,1-3H3/t20?,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBVYIZOTSVDNQ-AKRCKQFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。